molecular formula C7H9N3OS B087928 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 1268522-00-4

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B087928
CAS No.: 1268522-00-4
M. Wt: 183.23 g/mol
InChI Key: ALESZODLOWUYEM-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H9N3OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and material science .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidine derivatives .

Comparison with Similar Compounds

  • 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
  • 4-Chloro-2-methylthiopyrimidine
  • 2-Aminopyrimidine derivatives

Comparison: Compared to its analogs, 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde exhibits unique properties due to the presence of both amino and methylthio groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-4-5(3-11)6(8)10-7(9-4)12-2/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALESZODLOWUYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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